1,2-Bis(DI-tert-butylphosphino)ethane

Übersicht

Beschreibung

1,2-Bis(DI-tert-butylphosphino)ethane is a bidentate phosphine ligand known for its steric bulk and strong electron-donating properties. This compound is widely used in coordination chemistry and catalysis due to its ability to stabilize metal centers and facilitate various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Bis(DI-tert-butylphosphino)ethane can be synthesized through the reaction of tert-butylphosphine with 1,2-dichloroethane. The reaction typically involves the use of a strong base such as sodium hydride to deprotonate the phosphine, followed by nucleophilic substitution with 1,2-dichloroethane. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Bis(DI-tert-butylphosphino)ethane undergoes various types of reactions, including:

Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide.

Reduction: The compound can participate in reduction reactions, often in the presence of metal catalysts.

Substitution: The ligand can undergo substitution reactions where the phosphine groups are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, air, or other oxidizing agents.

Reduction: Metal catalysts such as palladium or nickel.

Substitution: Various electrophiles and nucleophiles depending on the desired substitution.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Reduced metal complexes.

Substitution: Substituted phosphine ligands.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

1.1. Transition Metal Catalysis

Dtbpe is widely recognized for its role as a ligand in transition metal-catalyzed reactions. It forms stable complexes with metals such as palladium, nickel, and others, enhancing reaction rates and selectivity. Key catalytic applications include:

- Alkoxycarbonylation Reactions : Dtbpe has been shown to facilitate the alkoxycarbonylation of alkenes, particularly in the production of methyl methacrylate through the methoxycarbonylation of ethene. This process is crucial for industrial applications, as it leads to high selectivity for linear esters and acids from terminal or internal double bonds .

- Cross-Coupling Reactions : The ligand is effective in various cross-coupling reactions, including the Buchwald-Hartwig and Suzuki-Miyaura reactions. These reactions are fundamental in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals .

- Nickel-Catalyzed Reactions : Dtbpe complexes with nickel have been utilized for radical coupling and reduction reactions. The steric hindrance provided by the bulky phosphine enhances the selectivity and efficiency of these transformations .

Mechanistic Insights

The success of dtbpe in catalysis can be attributed to its ability to stabilize metal centers and influence reaction pathways. Studies suggest that the ligand's bulkiness prevents unwanted side reactions, allowing for cleaner product formation. For instance, in palladium-catalyzed carbonylation reactions, dtbpe has been shown to enhance the rate of reaction significantly compared to other ligands due to its favorable electronic and steric properties .

Synthesis of Dtbpe Derivatives

The versatility of dtbpe is also evident in the synthesis of its derivatives, which can tailor its properties for specific applications. Recent advancements include:

- Modification of Ligand Backbone : Researchers have developed improved ligands derived from dtbpe that exhibit enhanced catalytic performance in specific reactions. These modifications often involve altering the alkyl groups or introducing functional groups to fine-tune the ligand's electronic properties .

- Scalable Synthesis Protocols : New synthetic routes for dtbpe allow for large-scale production using readily available reagents and mild conditions. This accessibility supports its widespread use in both academic research and industrial applications .

Case Studies

Several case studies highlight the practical applications of dtbpe:

- Methyl Methacrylate Production : In an industrial setting, dtbpe has been integral to processes aimed at producing methyl methacrylate via ethylene carbonylation. This application underscores its significance in polymer chemistry and materials science .

- Pharmaceutical Synthesis : Dtbpe's role in facilitating cross-coupling reactions has been pivotal in synthesizing complex pharmaceutical compounds, demonstrating its utility in drug discovery and development .

Data Table: Summary of Applications

| Application Type | Description | Key Metals Used |

|---|---|---|

| Alkoxycarbonylation | Production of esters from alkenes | Palladium |

| Cross-Coupling | Formation of C-C bonds in organic synthesis | Nickel, Palladium |

| Radical Coupling | Coupling reactions facilitated by nickel complexes | Nickel |

| Industrial Processes | Large-scale production methods (e.g., methyl methacrylate) | Palladium |

Wirkmechanismus

The mechanism of action of 1,2-Bis(DI-tert-butylphosphino)ethane involves its coordination to metal centers through the phosphorus atoms. This coordination stabilizes the metal center and enhances its reactivity. The steric bulk of the tert-butyl groups provides additional stability and prevents unwanted side reactions. The ligand can also participate in electron transfer processes, facilitating various catalytic transformations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2-Bis(diphenylphosphino)ethane: Another bidentate phosphine ligand with phenyl groups instead of tert-butyl groups.

1,2-Bis(diethylphosphino)ethane: A similar ligand with ethyl groups.

1,2-Bis(dimethylphosphino)ethane: A ligand with methyl groups.

Uniqueness

1,2-Bis(DI-tert-butylphosphino)ethane is unique due to its large steric bulk and strong electron-donating properties. These characteristics make it particularly effective in stabilizing metal centers and facilitating catalytic reactions. The tert-butyl groups provide additional stability and prevent unwanted side reactions, making it a valuable ligand in various chemical processes.

Biologische Aktivität

1,2-Bis(di-tert-butylphosphino)ethane (dtbpe) is a bidentate phosphine ligand widely used in coordination chemistry and catalysis. Its bulky structure and strong electron-donating properties make it a valuable component in various metal complexes, particularly with nickel and copper. This article explores the biological activity of dtbpe, focusing on its role in catalysis, interactions with biological systems, and potential therapeutic applications.

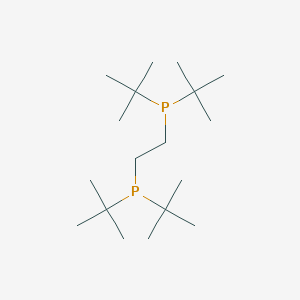

Structure : dtbpe has the following chemical formula: . The presence of two tert-butyl groups provides significant steric hindrance, influencing its reactivity and coordination properties.

Biological Activity Overview

The biological activity of dtbpe can be categorized into several key areas:

- Catalytic Activity : dtbpe is primarily recognized for its role in catalyzing various organic transformations. It has been used effectively in nickel-catalyzed reactions, including C–P bond formation and hydrophosphination reactions, which are critical in synthesizing organophosphorus compounds .

- Metal Complex Formation : The formation of metal complexes with dtbpe enhances the biological activity of the metal centers. For instance, nickel complexes with dtbpe have shown improved catalytic efficiency in organic reactions compared to other ligands .

- Potential Anticancer Activity : Some studies suggest that phosphine ligands like dtbpe could exhibit anticancer properties through the modulation of metal-based drugs. The interaction of dtbpe with metal ions may enhance the efficacy of these drugs by facilitating their delivery or improving their stability .

Case Study 1: Nickel Complexes in C–P Bond Formation

In a study exploring nickel complexes with dtbpe, researchers demonstrated that these complexes could catalyze C–P bond formation efficiently. The reaction conditions were optimized to achieve high yields, highlighting the potential of dtbpe as a catalyst in pharmaceutical synthesis .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| C–P Bond Formation | 95% | Nickel complex with dtbpe at 90 °C |

Case Study 2: Hydrophosphination Reactions

Hydrophosphination reactions involving alkenes and alkynes have also benefited from the use of dtbpe as a ligand. The study indicated that the presence of dtbpe significantly increased the selectivity and yield of the desired products due to its steric properties .

| Substrate Type | Product Yield (%) | Selectivity |

|---|---|---|

| Alkene | 85% | High |

| Alkyne | 90% | Moderate |

Mechanistic Insights

The catalytic mechanisms involving dtbpe typically include oxidative addition, alkene insertion, and reductive elimination steps. These processes are facilitated by the strong electron-donating ability of dtbpe, which stabilizes intermediate species during catalysis.

Toxicity and Safety Profile

While dtbpe itself has not been extensively studied for toxicity, its derivatives and metal complexes should be handled with care due to potential toxicity associated with transition metals. Safety data sheets (SDS) should be consulted for specific handling instructions.

Eigenschaften

IUPAC Name |

ditert-butyl(2-ditert-butylphosphanylethyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H40P2/c1-15(2,3)19(16(4,5)6)13-14-20(17(7,8)9)18(10,11)12/h13-14H2,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVXFEZPEPOQRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(CCP(C(C)(C)C)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H40P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.